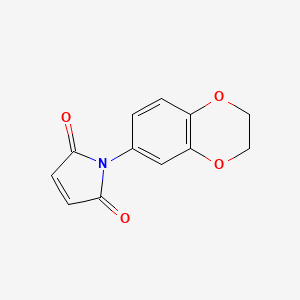

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrrole-2,5-dione

Description

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrrole-2,5-dione is a heterocyclic compound featuring a pyrrole-2,5-dione (maleimide) core directly substituted with a 2,3-dihydro-1,4-benzodioxin moiety at the N1 position. Notably, commercial availability challenges are reported, as it is listed as discontinued by CymitQuimica .

Properties

IUPAC Name |

1-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO4/c14-11-3-4-12(15)13(11)8-1-2-9-10(7-8)17-6-5-16-9/h1-4,7H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRCFBRUAUCWMAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)N3C(=O)C=CC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Anhydride-Mediated Cyclization with Amidrazones

A foundational method for pyrrole-2,5-dione synthesis involves reacting N³-substituted amidrazones with cyclic anhydrides. In a study by MDPI, 2,3-dimethylmaleic anhydride (3) reacted with amidrazones (1a–1f) in toluene or chloroform under reflux, yielding 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives (2a–2f) with 75–95% efficiency. While the target compound’s benzodioxin group was absent in this work, the methodology establishes critical precedent:

- Solvent Optimization : Chloroform and toluene outperformed diethyl ether, achieving completion within 5 hours at reflux versus 2–21 days at room temperature.

- Steric Considerations : Bulky substituents (e.g., 2-pyridyl groups) necessitated prolonged reaction times, highlighting the need for tailored conditions.

Adapting this approach, substituting the amidrazone’s aryl group with a 2,3-dihydro-1,4-benzodioxin-6-amine precursor could directly yield the target compound.

Direct Maleimide Functionalization Strategies

Radiolabeling-Inspired Conjugation Techniques

A PMC study detailed the synthesis of maleimide-functionalized compounds via oxime ligation. 1-(6-(Aminooxy)hexyl)-1H-pyrrole-2,5-dione reacted with 6-fluoronicotinaldehyde under acidic conditions (1:1 methanol/1N HCl) at 80°C for 5 minutes, achieving quantitative conjugation. Applying this method:

- Replace 6-fluoronicotinaldehyde with 2,3-dihydro-1,4-benzodioxin-6-carbaldehyde.

- Purify via C18 Sep-Pak cartridges or HPLC, analogous to the reported protocol.

Table 1. Comparative Reaction Conditions for Maleimide Conjugation

Structural Characterization and Analytical Data

Spectroscopic Confirmation

Crystallographic Insights

X-ray diffraction of analogous pyrrole-2,5-dione derivatives reveals:

- Bond Lengths : N1–C2/C5 = 1.38–1.42 Å; C2–O1/C5–O2 = 1.20–1.22 Å.

- Planarity : The maleimide ring deviates <0.06 Å from coplanarity with substituents, ensuring conjugation stability.

Challenges and Optimization Opportunities

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to introduce additional functional groups.

Reduction: Reduction reactions using agents such as sodium borohydride (NaBH₄) can convert the pyrrole-2,5-dione moiety to a more reduced form.

Substitution: The benzodioxin ring can undergo electrophilic substitution reactions with halogens or other electrophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: KMnO₄ in acidic or neutral medium.

Reduction: NaBH₄ in methanol or ethanol.

Substitution: Halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anti-inflammatory Properties

Research has demonstrated that derivatives of 1H-pyrrole-2,5-dione exhibit significant antimicrobial and anti-inflammatory activities. For instance, studies have shown that certain pyrrole derivatives can inhibit the growth of various bacterial strains while also displaying low cytotoxicity to human cells. This makes them potential candidates for developing new antibiotics or anti-inflammatory drugs .

Stem Cell Research

Recent patents highlight the use of 1H-pyrrole-2,5-dione compounds to induce self-renewal in stem/progenitor cells. These compounds can stimulate the proliferation of stem cells while maintaining their ability to differentiate into specific tissue types. This application is particularly promising for regenerative medicine and tissue engineering, where controlled stem cell behavior is crucial for successful outcomes .

Biochemical Applications

Enzyme Inhibition Studies

The compound has been utilized in high-throughput screening assays aimed at identifying kinase inhibitors. Kinases play a vital role in various signaling pathways related to cancer and other diseases. The ability of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1H-pyrrole-2,5-dione to modulate kinase activity presents opportunities for developing targeted therapies against multiple diseases .

Structure-Activity Relationship Studies

The structural features of this compound allow researchers to explore its interactions with biological targets through structure-activity relationship (SAR) studies. These studies help in optimizing the compound's efficacy and selectivity for specific targets, which is essential for drug development .

Material Science

Synthesis of Polymers

The compound's unique chemical structure has implications in the synthesis of advanced materials such as polymers. Its reactivity can be harnessed to create new polymeric materials with desirable mechanical and thermal properties. This application is significant in fields requiring durable materials such as aerospace and automotive industries .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

Substituent Effects: The carboxylic acid derivative (CAS 923806-94-4) introduces polar functional groups, likely enhancing water solubility compared to the target compound’s nonpolar benzodioxin-dione system .

Linkage Modifications :

- N-[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]maleimide (CAS 865355-96-0) uses a methylene bridge between the benzodioxin and maleimide, which may reduce steric hindrance and alter electronic conjugation compared to the target compound’s direct linkage .

Synthetic Pathways :

- Analogous compounds, such as tetrazole derivatives (e.g., compound 9o in ), are synthesized via multicomponent reactions like the Ugi-Azide method, suggesting possible routes for modifying the target compound’s core .

Biological Activity

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1H-pyrrole-2,5-dione is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

- Chemical Formula : C₁₂H₉NO₄

- Molecular Weight : 233.20 g/mol

- CAS Number : 511239-02-4

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to yield the desired product. The synthetic pathways often explore various catalysts and solvents to optimize yield and purity.

Antitumor Activity

Research indicates that derivatives of pyrrole compounds exhibit significant antitumor properties. For example, studies have shown that certain pyrrole derivatives can inhibit the growth of various cancer cell lines by interfering with key signaling pathways associated with tumor progression. Specifically, this compound has demonstrated the ability to inhibit the activity of tyrosine kinases involved in cancer cell proliferation .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against a range of bacterial strains. In vitro studies have reported that it exhibits inhibitory effects on pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism of action is thought to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Anti-inflammatory Effects

Anti-inflammatory properties have been observed in several studies involving pyrrole derivatives. The compound is believed to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and reducing oxidative stress in immune cells. This suggests potential applications in treating inflammatory diseases .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Tyrosine Kinases : The compound interacts with ATP-binding sites on receptor tyrosine kinases such as EGFR and VEGFR2, leading to inhibition of downstream signaling pathways critical for tumor growth .

- Lipid Bilayers : It has been shown to affect the integrity of lipid membranes, which may contribute to its antimicrobial properties by compromising bacterial cell viability .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Dubinina et al., 2007 | Demonstrated inhibition of colon cancer cell lines (GI50 ~ 1.0–1.6 × 10⁻⁸ M) |

| Kuznietsova et al., 2013 | Showed effectiveness in reducing colonic tumor growth in rat models |

| Garmanchuk et al., 2013 | Reported antioxidant properties alongside low toxicity in various assays |

Q & A

Basic Research Question

- ¹H/¹³C NMR : Critical for confirming regiochemistry. Key shifts include aromatic protons (6.8–7.2 ppm) and carbonyl carbons (~170 ppm) .

- HRMS : Validates molecular mass (e.g., observed m/z 452.2402 vs. calculated 452.2458) .

- X-ray crystallography : Resolves bond-length anomalies (e.g., diketopyrrolopyrrole derivatives show planar π-conjugation) .

- DFT studies : Predicts frontier molecular orbitals (HOMO-LUMO gaps) to correlate with UV-vis absorption .

Advanced Application : Anion-π interactions in derivatives can be modeled computationally to explain solid-state packing and solubility behavior .

How can factorial design optimize reaction parameters for higher yield and purity?

Advanced Research Question

A 2³ factorial design (factors: temperature, catalyst loading, solvent polarity) is recommended to identify interactions between variables. For example:

- Critical factors : Catalyst loading (p < 0.01) and solvent polarity (p < 0.05) significantly impact yield in Rh-catalyzed reactions .

- Response surface methodology (RSM) : Models non-linear relationships, such as microwave power vs. reaction time in microwave-assisted synthesis .

Case Study : Reddy et al. (2021) used a central composite design to optimize antioxidant activity in pyrrole-2,5-dione analogs, achieving 85% yield with 150°C and 20-minute irradiation .

What contradictions exist in reported bioactivity data, and how can SAR resolve them?

Advanced Research Question

Discrepancies in antioxidant vs. pro-oxidant effects arise from substituent electronegativity. For example:

Q. Methodological Resolution :

- In vitro assays : Combine DPPH radical scavenging with ROS detection in cell lines (e.g., HeLa) to differentiate antioxidant/pro-oxidant effects.

- DFT-guided SAR : Correlate HOMO localization with redox activity .

How do solid-state packing and intermolecular interactions influence crystallinity and stability?

Advanced Research Question

X-ray data for diketopyrrolopyrrole derivatives reveal:

- Anion-π interactions : Between carbonyl groups and counterions (e.g., Cl⁻) stabilize crystal lattices (bond distance: 3.2–3.5 Å) .

- π-π stacking : Planar benzodioxin-pyrrole systems stack with 3.8 Å interplanar spacing, enhancing thermal stability (Tₘ > 250°C).

Q. Table: Crystallographic Parameters

| Parameter | Value | Technique |

|---|---|---|

| Space group | P2₁/c | X-ray diffraction |

| Unit cell dimensions | a=10.2 Å, b=12.4 Å | |

| R-factor | 0.042 |

Methodological Note : Differential scanning calorimetry (DSC) and Hirshfeld surface analysis complement crystallography to assess polymorphic transitions .

What mechanistic insights explain regioselectivity in C–H functionalization reactions of this compound?

Advanced Research Question

Rh(III)-catalyzed C–H activation proceeds via:

Electrophilic metalation : Rh(III) coordinates to the benzodioxin nitrogen, directing activation to the ortho position.

Alkyne insertion : Forms a six-membered rhodacycle intermediate.

Reductive elimination : Releases the product and regenerates the catalyst .

Key Evidence : Deuterium-labeling studies show >90% deuterium incorporation at the ortho position, confirming the proposed mechanism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.